molecular formula C20H23NO2 B1359423 2,4-Dimethyl-4'-morpholinomethyl benzophenone CAS No. 898770-05-3

2,4-Dimethyl-4'-morpholinomethyl benzophenone

Cat. No. B1359423
M. Wt: 309.4 g/mol
InChI Key: YWMFIORVIMASLR-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-4’-morpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898770-05-3 . It has a molecular weight of 309.41 and its IUPAC name is (2,4-dimethylphenyl) [4- (4-morpholinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for “2,4-Dimethyl-4’-morpholinomethyl benzophenone” is 1S/C20H23NO2/c1-15-3-8-19 (16 (2)13-15)20 (22)18-6-4-17 (5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Chemical Synthesis and Reaction Studies

  • Grignard Reaction Applications : Terada (1966) explored the application of benzophenone derivatives in Grignard reactions, demonstrating their utility in synthesizing various compounds (Terada, 1966).
  • Synthesis of Novel Morpholine Conjugated Benzophenone Analogues : Al‐Ghorbani et al. (2017) synthesized novel morpholine conjugated benzophenone analogues, highlighting their significance in the development of antiproliferative agents against cancer cells (Al‐Ghorbani et al., 2017).

Photochemistry and Photoinitiators

  • Migration Behaviors of Photoinitiators : Ji et al. (2019) investigated the migration behaviors of photoinitiators, including benzophenone derivatives, under different heating conditions, contributing to the understanding of food safety related to packaging materials (Ji et al., 2019).
  • Benzophenone Photophores in Biological Chemistry : Dormán et al. (2016) discussed the extensive applications of benzophenone photochemistry in biological chemistry, highlighting its versatility in bioconjugation and surface grafting (Dormán et al., 2016).

Environmental Applications

  • Adsorption of Benzophenone-4 : Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins, demonstrating their efficacy in removing benzophenone-4 from water, showcasing an environmental application of benzophenone derivatives (Zhou et al., 2018).

Solvatochromism and Solid-State Structures

  • Study on Solvatochromism : Spange et al. (2002) examined the solvatochromism of N-substituted Michler’s ketones, including morpholino benzophenone derivatives, contributing to the understanding of their photophysical properties (Spange et al., 2002).

Photopolymerization

  • Efficiency in Photopolymerization : Fouassier et al. (1995) studied the excited state processes in photoinitiators, including substituted benzophenones, indicating their importance in polymerization photoinitiators (Fouassier et al., 1995).

properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMFIORVIMASLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642636
Record name (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-4'-morpholinomethyl benzophenone

CAS RN

898770-05-3
Record name Methanone, (2,4-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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